4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate
Description
4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate is an aryloxyacetate ester featuring a naphthyl ether moiety linked to an acetic acid backbone, with a 4-nitrophenyl ester group. This compound is structurally related to pharmacologically active esters and intermediates used in organic synthesis. These studies highlight the role of substituents (e.g., nitro groups, ester chains) in modulating reactivity, kinetics, and catalytic efficiency.
Properties
IUPAC Name |
(4-nitrophenyl) 2-naphthalen-2-yloxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-18(24-16-9-6-15(7-10-16)19(21)22)12-23-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBXPWVVFBRRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate typically involves the esterification of 4-nitrophenol with 2-(naphthalen-2-yloxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 2-(naphthalen-2-yloxy)acetic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Nucleophilic Substitution: Substituted nitrophenyl derivatives.
Hydrolysis: 4-nitrophenol and 2-(naphthalen-2-yloxy)acetic acid.
Reduction: 4-aminophenyl 2-(naphthalen-2-yloxy)acetate.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a substrate in enzymatic studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate is largely dependent on its chemical structure. The nitrophenyl group can interact with various biological targets, potentially inhibiting enzymes or disrupting cellular processes. The naphthalen-2-yloxy moiety may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, thereby influencing its biological activity .
Comparison with Similar Compounds
Ethyl 2-(Naphthalen-2-yloxy)acetate
Key Synthesis Parameters (from ):
- Catalyst : Tetrabutylammonium bromide (TBAB) or tetrabutylphosphonium bromide (TBPB).
- Solvent : Chlorobenzene (optimal dielectric constant, ε = 5.6).
- Temperature : 40–80°C (higher temperatures enhance reaction rates via increased collision frequency and cavitation effects).
- Ultrasound : 40 kHz, 300 W (accelerates reaction via acoustic cavitation, generating localized temperatures >5000°C).
- Activation Energy : 9.99 kcal/mol (kinetically controlled, interfacial mechanism).
- Apparent Rate Constant (kapp) : Increases with catalyst loading, EBA (ethyl 2-bromoacetate) concentration, and solvent dielectric constant.
Comparison with 4-Nitrophenyl Ester :
- Substituent Effects : The 4-nitrophenyl group is a strong electron-withdrawing substituent, which may increase electrophilicity of the ester carbonyl compared to ethyl esters. This could enhance nucleophilic attack rates (e.g., in hydrolysis or transesterification) but may require adjusted reaction conditions (e.g., lower temperatures to avoid nitro group degradation).
- Synthetic Challenges : Nitro groups are sensitive to reduction and may complicate purification. Ethyl esters, in contrast, are more stable under typical PTC conditions.
4-Nitrophenyl Derivatives with Heterocyclic Moieties
4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate (CAS: 332053-67-5): Structure: Combines a pyridine-thioacetate backbone with 4-nitrophenyl and methoxyphenyl groups. Applications: Potential pharmaceutical intermediate (e.g., kinase inhibitors).
Applications: Intermediate for lafutidine (antiulcer drug). Synthesis: Sulfoxide formation likely requires controlled oxidation steps, differing from simpler esterifications .
Comparative Reactivity :
- Steric Effects : Bulkier substituents (e.g., pyridine-thioacetate) may reduce reaction rates due to steric hindrance.
Thiazolinone and Imidazole Derivatives ()
- Compound 2e : 2-{2-[(1H-imidazol-4-yl)methylene]hydrazinyl}-4-(4-nitrophenyl)thiazole.
- Activity : Aromatase inhibition comparable to letrozole (a breast cancer drug).
- Synthesis : Requires multi-step functionalization of thiazole and imidazole rings, contrasting with the single-step esterification used for aryloxyacetates.
Key Differences :
- Mechanistic Complexity: Thiazolinone/imine formation involves condensation and cyclization steps, whereas aryloxyacetates rely on nucleophilic substitution (simpler kinetics).
- Catalytic Systems: Thiazolinones may require metal catalysts or acidic conditions, unlike PTC-driven ester syntheses.
Data Tables
Table 2: Comparison of Substituent Effects on Reactivity
| Compound | Substituent | Reactivity Trend | Key Challenge |
|---|---|---|---|
| Ethyl 2-(naphthalen-2-yloxy)acetate | Ethyl ester | Moderate electrophilicity | Stability under PTC |
| 4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate | Nitro group | High electrophilicity | Sensitivity to reduction |
| 4-Nitrophenyl-thioacetate derivatives | Thioether/sulfinyl | Tunable redox activity | Oxidation control |
Biological Activity
4-Nitrophenyl 2-(naphthalen-2-yloxy)acetate is an organic compound notable for its potential biological activities. It is synthesized from 4-nitrophenol and 2-naphthylacetic acid, characterized by a molecular formula of C18H15NO4. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its unique structural features and reactivity patterns.
The compound features a nitrophenyl group linked to a naphthalene moiety via an ether linkage. This configuration is believed to contribute to its biological activity, influencing interactions with biomolecules and cellular components.
Mechanisms of Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Enzyme Substrate Activity : It serves as a substrate in assays for esterase and lipase activity, where hydrolysis produces 4-nitrophenol, which can be spectrophotometrically monitored to quantify enzyme activity.
- Peptide Research : The compound is utilized in peptide cleavage studies, particularly at methionine residues, aiding in the analysis of peptide sequences and protein structures.
Anti-inflammatory and Analgesic Effects
The hydrolysis products of this compound have been studied for their anti-inflammatory and analgesic properties. These effects are attributed to the release of 4-nitrophenol and 1-naphthylacetic acid upon hydrolysis, which may interact with biological pathways involved in pain and inflammation regulation.
Drug Delivery Systems
The compound's ability to form hydrogen bonds with biomolecules suggests potential applications in drug delivery systems. Its structural characteristics may enhance the efficacy of therapeutic agents by improving their solubility and bioavailability within biological systems.
Study on Enzyme Activity
In a study assessing the enzymatic activity of various esterases, this compound was introduced into solutions containing target enzymes. The resulting formation of 4-nitrophenol was quantitatively measured, revealing insights into enzyme kinetics and the effects of potential inhibitors.
Peptide Cleavage Experiment
In peptide research, the compound was combined with iodoacetic acid to selectively cleave methionine-containing peptides. This method generated smaller peptide fragments that were analyzed for sequence determination, contributing valuable information about protein structure-function relationships.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-Naphthylacetic Acid Methyl Ester | C11H10O2 | Simpler structure; less reactive than nitrophenyl ester. |
| 4-Nitrophenyl Acetate | C9H9NO4 | Contains a nitrophenyl group but lacks the naphthalene moiety. |
| 1-Naphthylacetic Acid Ethyl Ester | C12H12O2 | Similar to methyl ester but with different physical properties due to the ethyl group. |
The uniqueness of this compound lies in its combination of both naphthalene and nitrophenyl groups, which confer distinct reactivity patterns and potential biological activities compared to these simpler analogs.
Future Directions
Further research is warranted to fully elucidate the interactions of this compound with biological systems. Studies focusing on its pharmacokinetics, toxicology, and long-term effects will be crucial in determining its viability as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-nitrophenyl 2-(naphthalen-2-yloxy)acetate, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : React 2-naphthol with 2-chloroacetate derivatives (e.g., 4-nitrophenyl chloroacetate) in DMF using K₂CO₃ as a base. Stir at 60°C for 6–8 hours, followed by extraction with ethyl acetate and purification via column chromatography .
- Route 2 : Use nucleophilic substitution between sodium 2-(naphthalen-2-yloxy)acetate (CAS 10042-71-4) and 4-nitrophenyl bromide in acetonitrile under reflux. Yield is highly dependent on stoichiometric ratios (1:1.2 recommended) .
- Key Data :
| Starting Material | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| 2-Naphthol | K₂CO₃/DMF | 60°C | 72–78% |
| Sodium salt | Acetonitrile | Reflux | 65–70% |
Q. How is this compound characterized structurally?
- Techniques :
- X-ray crystallography : Use SHELX software for structure refinement. Key parameters include unit cell dimensions (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks .
- Spectroscopy : Compare NMR (¹H/¹³C) and IR data with related esters (e.g., 4-nitrophenyl acetate). Look for diagnostic peaks:
- ¹H NMR (CDCl₃): δ 8.2–8.4 ppm (aromatic protons), δ 4.8 ppm (OCH₂CO) .
- IR: Strong C=O stretch at ~1740 cm⁻¹ .
Q. What safety precautions are critical when handling this compound?
- Hazards : Irritant (skin/eyes), potential sensitizer.
- Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in amber glass to prevent photodegradation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Analysis :
- Scenario : Discrepancies in aromatic proton shifts may arise from rotameric forms or solvent effects. Confirm via variable-temperature NMR or DFT calculations .
- Case Study : A 2023 study observed δ 8.3 ppm shifts in DMSO due to hydrogen bonding, contrasting with δ 8.1 ppm in CDCl₃ .
Q. What mechanistic insights explain yield variations in esterification reactions?
- Factors :
- Steric hindrance : Bulky naphthalene groups reduce nucleophilic attack efficiency.
- Catalyst choice : K₂CO₃ outperforms NaHCO₃ due to stronger base strength, enhancing deprotonation of 2-naphthol .
- Data :
| Base | Solvent | Yield |
|---|---|---|
| K₂CO₃ | DMF | 78% |
| NaHCO₃ | DMF | 52% |
Q. How does the electronic nature of substituents affect the compound’s reactivity in downstream applications?
- Electrophilicity : The 4-nitrophenyl group enhances electrophilic character, making the acetate prone to hydrolysis. Compare hydrolysis rates under acidic (pH 3) vs. basic (pH 10) conditions:
| Condition | Half-life (h) |
|---|---|
| pH 3 | 48 |
| pH 10 | 1.5 |
Data Contradictions and Resolution
Q. Why do reported melting points vary across studies (e.g., 255–257°C vs. 245–248°C)?
- Causes : Impurities (e.g., residual solvents) or polymorphism. Recrystallize from ethanol/water (9:1) and confirm via DSC .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
